molecular formula C13H11N3O2S B2878253 5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide CAS No. 941990-95-0

5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide

Cat. No.: B2878253
CAS No.: 941990-95-0
M. Wt: 273.31
InChI Key: BSWSFRQXVGNCSM-UHFFFAOYSA-N
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Description

5-Methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide (CAS 941990-95-0) is a high-purity chemical compound supplied for research applications. With a molecular formula of C13H11N3O2S and a molecular weight of 273.31 g/mol, this hybrid molecule features both isoxazole and benzothiazole heterocyclic rings, a structural motif of significant interest in medicinal chemistry . Isoxazole derivatives are recognized as key pharmacophores in established therapeutics and are extensively investigated for their immunomodulatory and anti-inflammatory properties . Similarly, the benzothiazole scaffold is a privileged structure in drug discovery, found in compounds with a wide range of biological activities, including anticancer and antimicrobial effects . The integration of these two systems into a single molecule makes this carboxamide a valuable scaffold for exploring new chemical space in various research programs, particularly in the development of novel biologically active agents and the study of structure-activity relationships (SAR). The compound is intended for Research Use Only and is not approved for use in humans or animals for any diagnostic or therapeutic purpose. Researchers should consult the product's safety data sheet (SDS) prior to use.

Properties

IUPAC Name

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-5-11(16-18-7)13(17)15-9-3-4-12-10(6-9)14-8(2)19-12/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWSFRQXVGNCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents could affect its distribution in the body and its interaction with its targets. .

Biological Activity

5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure combining isoxazole and thiazole moieties, which are known for their diverse biological activities. The presence of these heterocycles allows for interactions with biological targets, making this compound a candidate for further research in drug development.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis and other resistant strains. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.34 to 0.91 μM, indicating moderate to strong activity against these pathogens .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been extensively studied. In vitro assays reveal that compounds with structural similarities to this compound can significantly reduce the viability of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). For example, specific derivatives have shown IC50 values as low as 2.01 µM against HT29 cells, suggesting potent anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors involved in disease processes:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for the survival of pathogens or cancer cells.
  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production .
  • Targeting Resistance Mechanisms : By modifying the chemical structure, researchers aim to overcome resistance mechanisms in bacteria and cancer cells.

Study 1: Antitubercular Activity

A study focused on a series of substituted isoxazole derivatives demonstrated that compounds closely related to this compound exhibited growth inhibition against Mycobacterium tuberculosis strains. The research highlighted the importance of structural modifications in enhancing bioactivity while reducing toxicity .

Study 2: Anticancer Efficacy

In another investigation, a derivative was tested on A549 and Caco-2 cell lines, showing significant cytotoxic effects compared to untreated controls. The study emphasized the role of specific substituents in enhancing anticancer activity, with some compounds achieving over 50% reduction in cell viability .

Data Summary

Activity MIC/IC50 Values Target Pathogen/Cancer Cell Line Reference
Antitubercular0.34 - 0.91 μMMycobacterium tuberculosis
Anticancer (HT29)IC50 = 2.01 µMColorectal cancer
Anticancer (A549)IC50 = VariableLung cancer

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound is compared to three classes of analogs:

Isoxazole-4-carboxamide Derivatives

5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide Structure: Isoxazole-4-carboxamide linked to a thiazol-2-yl group. Synthesis: Prepared via reaction of 5-methylisoxazole-4-carboxylic acid chloride with thiazol-2-amine in acetonitrile (60% yield) . Properties: Yellow crystalline solid; crystallizes from toluene.

Isoxazole-3-carboxamide Derivatives

5-Methyl-N-(4-(3-(methylcarbamoyl)-1H-indazol-6-yl)phenyl)isoxazole-3-carboxamide Structure: Features a 3-carboxamide-linked indazole-phenyl group.

Amino-Methylisoxazole-Xanthenone Hybrids

9-(5-Amino-3-methylisoxazol-4-yl)-substituted xanthenones Structure: 5-Amino-3-methylisoxazole fused to xanthenone derivatives. Properties: High melting points (210–242°C), colorless solids . Key Difference: The xanthenone scaffold increases molecular rigidity and π-π interactions, contrasting with the flexible carboxamide linker in the target compound.

Data Table: Structural and Physical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Physical Properties Reference
5-Methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide Isoxazole-3-carboxamide 2-Methylbenzothiazol-5-yl C₁₅H₁₃N₃O₂S 299.35 Not reported
5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide Thiazol-2-yl C₈H₇N₃O₂S 217.23 Yellow crystals, 60% yield
5-Methyl-N-(4-(3-(methylcarbamoyl)-1H-indazol-6-yl)phenyl)isoxazole-3-carboxamide Isoxazole-3-carboxamide Indazol-phenyl C₂₁H₁₈N₆O₃ 402.41 Not reported
9-(5-Amino-3-methylisoxazol-4-yl)-xanthenones Xanthenone Varied (e.g., nitro, chloro, bromo) C₂₀H₁₇N₃O₃ (e.g.) 359.37 (e.g.) m.p. 210–242°C, colorless

Research Findings and Implications

  • Synthetic Challenges : The benzothiazole group in the target compound may require specialized coupling conditions compared to simpler thiazole derivatives .
  • Structural Rigidity: Unlike xanthenone hybrids , the carboxamide linker in the target compound allows conformational flexibility, which could optimize binding to dynamic biological targets.

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